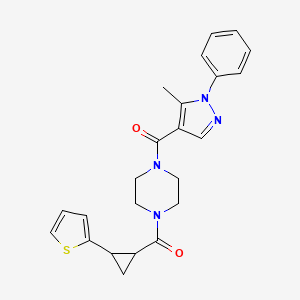

(7-amino-3,4-dihydroquinolin-1(2H)-yl)(thiophen-2-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(7-amino-3,4-dihydroquinolin-1(2H)-yl)(thiophen-2-yl)methanone, also known as ADQM, is a chemical compound that has been extensively studied in the scientific community. ADQM has shown potential in various fields, including medicinal chemistry, drug discovery, and organic synthesis.

Wissenschaftliche Forschungsanwendungen

Disposition and Metabolism

A study on the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, indicates extensive metabolism with principal routes involving oxidation processes. This research is crucial for understanding how similar compounds are processed within the human body, highlighting the significance of metabolic pathways in drug design and pharmacokinetics (Renzulli et al., 2011).

Prohapten Concept

Investigations into the prohapten concept with benzene derivatives provide insights into how chemical modifications and metabolic activations can influence allergic responses, relevant for developing safer pharmaceuticals and understanding chemical-induced allergies (Basketter & Lidén, 1992).

Methanol and Formate Kinetics

The kinetics of methanol and formate during treatment with Fomepizole showcase the metabolic transformations and elimination processes, relevant for toxicology and emergency medicine in cases of poisoning (Hovda et al., 2005).

Antimalarial Pharmacokinetics

A study on WR 238605, a new antimalarial, illustrates the safety, pharmacokinetics, and potential therapeutic application of quinoline derivatives, contributing to malaria treatment research (Brueckner et al., 1998).

EGFR Mutation and Drug Resistance

Research into EGFR mutations and resistance to gefitinib in non-small-cell lung cancer provides a foundation for understanding how specific chemical compounds can influence gene expression and drug resistance mechanisms, with implications for cancer therapy (Kobayashi et al., 2005).

Wirkmechanismus

Target of Action

The primary target of 1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-amine is Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1) . FIH-1 is a key enzyme that regulates the activity of Hypoxia-Inducible Factor-α (HIF-α), a transcription factor that plays a crucial role in cellular response to hypoxic conditions .

Mode of Action

1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-amine interacts with FIH-1, inhibiting its function . This inhibition prevents FIH-1 from suppressing HIF-α, thereby allowing HIF-α to activate and induce a series of anti-hypoxic proteins .

Biochemical Pathways

The inhibition of FIH-1 leads to the activation of HIF-α, which in turn activates the Hypoxia Response Element (HRE) promoter activity . This activation triggers a cascade of events that lead to the induction of a series of anti-hypoxic proteins, protecting cells during exposure to hypoxic conditions .

Pharmacokinetics

It has been identified in blotter paper samples, suggesting it may be administered orally

Result of Action

The result of the compound’s action is the activation of HIF-α and the subsequent induction of anti-hypoxic proteins . These proteins help protect cells from damage under hypoxic conditions, enhancing their survival and function .

Action Environment

The efficacy and stability of 1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-amine can be influenced by various environmental factors. For instance, hypoxic conditions can enhance the compound’s effect by increasing the demand for HIF-α activation . Additionally, the compound’s stability may be affected by factors such as temperature, pH, and the presence of other substances .

Eigenschaften

IUPAC Name |

(7-amino-3,4-dihydro-2H-quinolin-1-yl)-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2OS/c15-11-6-5-10-3-1-7-16(12(10)9-11)14(17)13-4-2-8-18-13/h2,4-6,8-9H,1,3,7,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDVWFDZPAMEAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)N)N(C1)C(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7-amino-3,4-dihydroquinolin-1(2H)-yl)(thiophen-2-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(3,6-dichloropyridin-2-yl)methanone](/img/structure/B2775182.png)

![3-{[1-(5-Fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2775184.png)

![2-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2775191.png)